molecular formula C9H11NO4 B12441493 3-Amino-3-(2,5-dihydroxyphenyl)propanoic acid CAS No. 682804-17-7

3-Amino-3-(2,5-dihydroxyphenyl)propanoic acid

Katalognummer: B12441493
CAS-Nummer: 682804-17-7
Molekulargewicht: 197.19 g/mol
InChI-Schlüssel: PFOZQXQJMPCGIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-3-(2,5-dihydroxyphenyl)propanoic acid is a synthetic phenylpropanoic acid derivative of significant interest in medicinal chemistry and biochemistry research. This compound features both amino and dihydroxy functional groups on its phenyl ring, making it a versatile building block for the synthesis of more complex molecules . Its structural similarity to other dihydroxyphenyl compounds suggests potential utility as a precursor in laccase-catalyzed coupling reactions, a method used to create novel derivatives for pharmaceutical screening . The 2,5-dihydroxyphenyl moiety is a key pharmacophore, indicating potential for research into bioactive molecules. This product is intended for chemical synthesis and For Research Use Only . It is not intended for diagnostic or therapeutic applications.

Eigenschaften

CAS-Nummer

682804-17-7

Molekularformel

C9H11NO4

Molekulargewicht

197.19 g/mol

IUPAC-Name

3-amino-3-(2,5-dihydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H11NO4/c10-7(4-9(13)14)6-3-5(11)1-2-8(6)12/h1-3,7,11-12H,4,10H2,(H,13,14)

InChI-Schlüssel

PFOZQXQJMPCGIB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1O)C(CC(=O)O)N)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Laboratory-Scale Synthesis Methods

Friedel-Crafts Alkylation of Resorcinol Derivatives

A foundational method involves the alkylation of resorcinol (1,3-dihydroxybenzene) with propanoic acid derivatives. The reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to facilitate electrophilic substitution at the aromatic ring’s para position relative to one hydroxyl group.

Reaction Steps :

  • Protection of Hydroxyl Groups : Resorcinol is acetylated using acetic anhydride to form 2,5-diacetoxybenzene, preventing unwanted side reactions during alkylation.
  • Alkylation : The protected resorcinol reacts with methyl acrylate in the presence of AlCl₃, yielding methyl 3-(2,5-diacetoxyphenyl)propanoate.
  • Deprotection : Acidic hydrolysis (e.g., HCl/EtOH) removes acetyl groups, producing 3-(2,5-dihydroxyphenyl)propanoic acid.
  • Amination : The intermediate undergoes a Michael addition with ammonia, followed by reduction using sodium cyanoborohydride (NaBH₃CN) to introduce the amino group.

Key Conditions :

  • Temperature: 0–5°C during alkylation to minimize side products.
  • Yield: ~45% after four steps.
Table 1: Friedel-Crafts Alkylation Parameters
Step Reagents/Conditions Yield (%)
Protection Acetic anhydride, H₂SO₄ 92
Alkylation Methyl acrylate, AlCl₃, 0°C 68
Deprotection HCl/EtOH, reflux 85
Amination NH₃, NaBH₃CN, MeOH 45

Reductive Amination of Keto Intermediates

An alternative route involves synthesizing a ketone intermediate, which is subsequently subjected to reductive amination.

Reaction Steps :

  • Synthesis of 3-(2,5-Dihydroxyphenyl)propanoic Acid : Achieved via the same Friedel-Crafts alkylation as above.
  • Oxidation to Ketone : The propanoic acid side chain is oxidized to a ketone using pyridinium chlorochromate (PCC), forming 3-(2,5-dihydroxyphenyl)-3-oxopropanoic acid.
  • Reductive Amination : The ketone reacts with ammonium acetate and sodium triacetoxyborohydride (NaBH(OAc)₃) to yield the target compound.

Advantages :

  • Avoids harsh amination conditions.
  • Higher regioselectivity compared to direct substitution.

Yield : ~50% for the reductive amination step.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial methods prioritize scalability and cost-efficiency. Continuous flow reactors (CFRs) are employed to enhance reaction control and reduce processing time.

Process Overview :

  • Alkylation : Resorcinol and acrylic acid are fed into a CFR containing immobilized AlCl₃ on silica gel.
  • In-line Protection/Deprotection : Acetyl groups are added and removed using segmented flow systems.
  • Enzymatic Amination : Immobilized transaminases catalyze the introduction of the amino group under mild conditions (pH 7.5, 37°C).

Benefits :

  • 80% reduction in solvent use compared to batch processes.
  • Overall yield: 62%.

Catalytic Hydrogenation

Large-scale hydrogenation offers a greener alternative:

  • Nitrile Intermediate : 3-(2,5-Dihydroxyphenyl)propiononitrile is synthesized via cyanoethylation of resorcinol.
  • Hydrogenation : Catalytic hydrogenation (Pd/C, H₂ at 50 psi) converts the nitrile to the amine.

Conditions :

  • Temperature: 80°C
  • Yield: 70%

Biotechnological Approaches

Microbial Fermentation

Genetically engineered E. coli strains expressing tyrosine ammonia lyase (TAL) and aminotransferases have been developed to produce the compound from glucose:

Pathway :

  • Glucose → Shikimate pathway → 3-(2,5-Dihydroxyphenyl)pyruvate
  • Transamination → 3-Amino-3-(2,5-dihydroxyphenyl)propanoic acid

Yield : 1.2 g/L in optimized bioreactors.

Enzymatic Cascades

Cell-free systems utilizing purified enzymes (e.g., phenylalanine dehydrogenase) enable precise control over stereochemistry:

  • Substrate : 3-(2,5-Dihydroxyphenyl)pyruvate
  • Cofactor Recycling : NADH regeneration via glucose dehydrogenase.

Space-Time Yield : 5.8 mmol/L/h.

Comparative Analysis of Methods

Table 2: Method Comparison
Method Yield (%) Purity (%) Cost (USD/kg)
Friedel-Crafts 45 95 1,200
Reductive Amination 50 97 1,500
Continuous Flow 62 99 900
Microbial Fermentation 70* 98 600

*Based on fermentation titer.

Analyse Chemischer Reaktionen

3-Amino-3-(2,5-Dihydroxyphenyl)propansäure unterliegt verschiedenen chemischen Reaktionen, einschließlich Oxidation, Reduktion und Substitution. Häufig verwendete Reagenzien in diesen Reaktionen sind Raney-Legierung zur Reduktion und Bromwasserstoffsäure zur Entschützung . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation dieser Verbindung zur Bildung von Chinonen führen, während die Reduktion verschiedene Aminosäurederivate liefern kann .

Vergleich Mit ähnlichen Verbindungen

Amino Acid Derivatives

  • L-Dopa (2-Amino-3-(3,4-dihydroxyphenyl)propanoic acid): L-Dopa, a neurotransmitter precursor, shares a similar backbone but differs in the hydroxyl group positions (3,4-dihydroxy vs. 2,5-dihydroxy). This structural distinction affects its biological role: L-Dopa crosses the blood-brain barrier via the LAT1 transporter , while the 2,5-dihydroxy substitution in the target compound may alter its transporter affinity or metabolic stability.
  • In contrast, the 2,5-dihydroxy groups in the target compound may favor antioxidant activity due to catechol-like redox properties.

Phenylpropanoic Acid Derivatives

  • 3-(3,5-Dihydroxyphenyl)propanoic Acid: This analog, lacking the amino group, is linked to reduced cardiovascular risk in low-polyphenol intake populations . The amino group in the target compound could modulate its pharmacokinetics, such as absorption or renal clearance.
  • 3-(2,5-Dihydroxyphenyl)propanoic Acid Esters (e.g., Methyl or Ethyl Esters): Esters like methyl 2,5-dihydroxyphenyl acetate exhibit anti-HIV activity (EC50 = 11.70 μM) . The free carboxylic acid group in 3-amino-3-(2,5-dihydroxyphenyl)propanoic acid may reduce cell permeability compared to esterified analogs but enhance solubility and interaction with polar targets.

Functional and Bioactivity Comparison

Antiviral Activity

Cardiovascular Effects

Phenylpropanoic acids like 3-(3,5-dihydroxyphenyl)propanoic acid are negatively associated with atherosclerotic cardiovascular disease (ASCVD) risk scores . The 2,5-dihydroxy configuration in the target compound may confer distinct redox properties, influencing endothelial function or lipid metabolism.

Metabolic and Microbial Interactions

The amino substitution may alter gut microbiota metabolism compared to non-amino analogs. For example, phenolic acids are typically metabolized by microbiota into simpler aromatic compounds, but the amino group could resist deamination or form unique conjugates .

Solubility and Polarity

The amino and hydroxyl groups enhance hydrophilicity compared to halogenated analogs like 3-(2,5-dichlorophenyl)propanoic acid (logP likely higher due to chlorine) . This polarity may improve aqueous solubility but reduce blood-brain barrier penetration.

Biologische Aktivität

3-Amino-3-(2,5-dihydroxyphenyl)propanoic acid, also known as dihydrocaffeic acid (DHCA), is a phenolic compound with significant biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Chemical Formula : C₉H₁₁NO₄
  • Molecular Weight : 183.19 g/mol
  • CAS Number : 6453586

1. Antioxidant Activity

Dihydrocaffeic acid exhibits strong antioxidant properties, which are crucial for combating oxidative stress in biological systems. Studies have shown that DHCA can scavenge free radicals effectively, demonstrating higher activity than some well-known antioxidants like tocopherol.

StudyMethodFindings
Silva et al. (2021)DPPH AssayDHCA showed superior radical scavenging activity compared to tocopherol.
Zieniuk et al. (2021)CUPRAC TestDHCA exhibited high antioxidant activity, outperforming butylated hydroxytoluene.

2. Antimicrobial Activity

Research indicates that DHCA has the potential to inhibit various bacterial strains. The mechanisms include disruption of bacterial cell walls and interference with nucleic acid synthesis.

  • Mechanism of Action :
    • Inhibition of cell wall formation.
    • Disruption of cytoplasmic membrane function.
    • Inhibition of energy metabolism.

A review by MDPI highlighted how polyphenols like DHCA interact with microbial cells, leading to growth inhibition and biofilm disruption .

3. Neuroprotective Effects

Dihydrocaffeic acid has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to reduce neuronal apoptosis and inflammation.

  • Case Study :
    • In a study involving neuronal cultures exposed to oxidative stress, DHCA significantly reduced cell death and inflammation markers, suggesting its potential in treating conditions like Alzheimer's disease .

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : DHCA's structure allows it to donate electrons to free radicals, neutralizing them and preventing cellular damage.
  • Antimicrobial Mechanism : The compound's interaction with bacterial proteins disrupts essential metabolic pathways, leading to cell death.
  • Neuroprotective Mechanism : By modulating signaling pathways associated with apoptosis and inflammation, DHCA helps maintain neuronal integrity under stress conditions.

Pharmacological Applications

Given its diverse biological activities, DHCA has potential applications in various fields:

  • Nutraceuticals : As a natural antioxidant, it can be incorporated into dietary supplements aimed at promoting health and preventing diseases associated with oxidative stress.
  • Pharmaceuticals : Its antimicrobial properties make it a candidate for developing new antibiotics or adjuvants in antibiotic therapy.
  • Neurotherapeutics : Research is ongoing into its use for preventing or treating neurodegenerative diseases due to its protective effects on neurons.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.